

Physicochemical Properties of Octachlorodibenzo-p-dioxin (OCDD): A Technical Guide

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Compound of Interest

Compound Name: Octachlorodibenzo-P-dioxin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **octachlorodibenzo-p-dioxin** (OCDD), a persistent environmental pollutant. The information is presented to support research, risk assessment, and the development of potential remediation strategies. All quantitative data is summarized for clarity, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Data

Octachlorodibenzo-p-dioxin (OCDD) is a fully chlorinated dibenzo-p-dioxin, existing as a colorless crystalline solid at standard conditions.^[1] Its high degree of chlorination significantly influences its physical and chemical characteristics, leading to very low water solubility and vapor pressure, and a high octanol-water partition coefficient. These properties contribute to its environmental persistence and bioaccumulation potential.^{[2][3]}

Quantitative Physicochemical Properties of OCDD

Property	Value	Units	Conditions	Reference(s)
Molecular Formula	C ₁₂ Cl ₈ O ₂	-	-	[1]
Molecular Weight	459.7	g/mol	-	[1]
Melting Point	330-332	°C	-	[1]
Water Solubility	4.00 x 10 ⁻⁷	mg/L	25 °C	[1]
Vapor Pressure	8.25 x 10 ⁻¹³	mm Hg	25 °C	[1]
	2.06 x 10 ⁻⁸	Torr	25 °C	[4]
Octanol-Water Partition Coefficient (log K _{ow})	8.20	-	25 °C	[1]
Henry's Law Constant	6.7 x 10 ⁻⁶	atm·m ³ /mol	25 °C (Estimated)	[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of hydrophobic compounds like OCDD are crucial for obtaining reliable and reproducible data. The following sections outline the principles and steps for three critical experimental procedures.

Determination of Water Solubility: Generator Column Method

The generator column method is a reliable technique for measuring the aqueous solubility of hydrophobic substances, minimizing issues like emulsion formation that can occur with shake-flask methods.[5]

Principle: A solid support in a column is coated with the test substance (OCDD). Water is then passed through the column at a controlled flow rate. The water becomes saturated with the solute as it passes through the column. The concentration of the solute in the eluted water is then determined, representing its water solubility.[5][6]

Methodology:

- Column Preparation:
 - A solid support material (e.g., glass beads or a suitable chromatographic packing) is coated with an excess of OCDD.^[5] This is typically achieved by dissolving the OCDD in a volatile solvent, mixing it with the support material, and then evaporating the solvent.
 - The coated support is packed into a chromatographic column.
- Equilibration:
 - High-purity water is pumped through the generator column at a slow, constant flow rate.^[5]
 - The temperature of the column is precisely controlled, typically at 25 °C.
- Sample Collection and Analysis:
 - The aqueous effluent from the column, which is a saturated solution of OCDD, is collected.
 - To concentrate the analyte from the aqueous solution, the effluent is passed through an extractor column containing a solid phase extraction (SPE) material.^{[5][6]}
 - The OCDD is then eluted from the extractor column with a suitable organic solvent.
 - The concentration of OCDD in the eluate is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).^[6]
- Calculation:
 - The water solubility is calculated from the mass of OCDD collected and the volume of water passed through the generator column.

Determination of Vapor Pressure: Spinning Rotor Gauge Method

For substances with very low vapor pressures like OCDD, the spinning rotor gauge method offers high sensitivity and accuracy.^[7]

Principle: This method measures the deceleration of a magnetically levitated spinning steel ball within a vacuum chamber containing the sample. The deceleration rate is proportional to the gas density, and therefore the vapor pressure of the substance.^{[7][8]}

Methodology:

- Apparatus Setup:
 - A sample of OCDD is placed in a temperature-controlled sample chamber connected to a high-vacuum system equipped with a spinning rotor gauge.^[7]
 - A steel ball is magnetically levitated within the gauge head.
- Measurement Procedure:
 - The system is evacuated to a high vacuum to remove background gases.
 - The steel ball is accelerated to a high rotational speed (e.g., around 400 revolutions per second) using a rotating magnetic field.^[9]
 - The driving field is then switched off, and the ball decelerates due to friction with the gas molecules from the sublimating OCDD.
 - The rate of deceleration of the rotor is precisely measured.
- Data Analysis:
 - The vapor pressure is calculated from the measured deceleration rate, taking into account the properties of the rotor and the gas.
 - Measurements are typically performed at several temperatures to establish the temperature dependence of the vapor pressure.

Determination of Octanol-Water Partition Coefficient (log K_{ow}): Shake-Flask Method

The shake-flask method is a traditional and straightforward approach for determining the octanol-water partition coefficient.

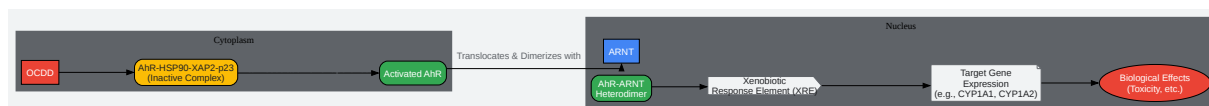
Principle: A solution of the test substance is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (K_{ow}).^{[1][10]}

Methodology:

- Preparation:
 - Prepare a stock solution of OCDD in a suitable solvent.
 - Pre-saturate n-octanol with water and water with n-octanol.
- Partitioning:
 - A known volume of the OCDD stock solution is added to a mixture of the pre-saturated n-octanol and water in a separation funnel or vial.
 - The mixture is shaken vigorously for a set period to allow for thorough mixing and partitioning of the OCDD between the two phases.^[10]
 - The mixture is then allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to aid in the separation.^[1]
- Analysis:
 - Aliquots are carefully taken from both the n-octanol and the aqueous phases.
 - The concentration of OCDD in each phase is determined using an appropriate analytical method, such as GC-MS.
- Calculation:
 - The octanol-water partition coefficient (K_{ow}) is calculated as the ratio of the concentration of OCDD in the n-octanol phase to its concentration in the aqueous phase.
 - The result is typically expressed as its base-10 logarithm ($\log K_{ow}$).

Signaling Pathway and Logical Relationships

OCDD, like other dioxin-like compounds, is known to exert its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11][12] The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes.[11][12]



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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by OCDD.

Pathway Description:

- **Ligand Binding:** In the cytoplasm, OCDD binds to the Aryl Hydrocarbon Receptor (AhR), which is part of an inactive protein complex with chaperones such as Hsp90, XAP2, and p23. [11][13]
- **Activation and Translocation:** Ligand binding causes a conformational change in the AhR, leading to the dissociation of the chaperone proteins. The activated AhR then translocates into the nucleus. [12][13]
- **Dimerization and DNA Binding:** In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). [11][13]
- **Gene Transcription:** This AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. [12][14]
- **Biological Effects:** This binding initiates the transcription of various genes, including those encoding for metabolic enzymes like cytochrome P450s (e.g., CYP1A1 and CYP1A2),

leading to a cascade of biological and toxicological effects.[2][12]

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